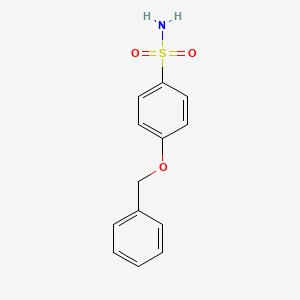

![molecular formula C9H12FN3O4S2 B2968910 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide CAS No. 2034589-78-9](/img/structure/B2968910.png)

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

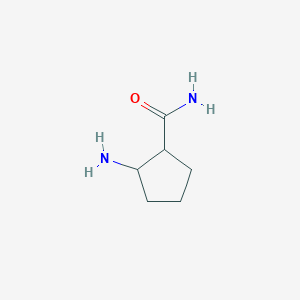

“N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide” is a chemical compound . Its molecular formula is C13H12FN3O3S2, with an average mass of 341.381 Da and a monoisotopic mass of 341.030396 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H12FN3O3S2 . The presence of fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms in addition to carbon © and hydrogen (H) suggests a complex structure with potential for various chemical interactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Its molecular formula is C13H12FN3O3S2, and it has an average mass of 341.381 Da and a monoisotopic mass of 341.030396 Da . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The structural modification of existing drug molecules is a common practice to develop new molecules with potential antimicrobial activity. The compound can be used as a scaffold for creating novel derivatives with enhanced antibacterial properties. For instance, N-substituted benzoxazole derivatives have shown significant antibacterial activity . By substituting different functional groups, such as amide or alkyl groups, the antimicrobial activity of these compounds can be improved.

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used in the treatment of Alzheimer’s disease . The compound’s structure could be modified to enhance its interaction with AChE, potentially leading to more effective treatments for Alzheimer’s.

Anticancer Activity

Isoxazole derivatives, which share a similar structural motif with the compound , have been found to exhibit anticancer activities . Research into the modification of this compound could lead to the development of new anticancer drugs, particularly if the modifications enhance its ability to target cancer cells.

Analgesic and Anticonvulsant

The isoxazole ring, a part of the compound’s structure, is associated with analgesic and anticonvulsant activities . This suggests that the compound could be a starting point for the synthesis of new pain relief and seizure control medications.

Antipsychotic Medications

The compound is structurally related to paliperidone, an antipsychotic medication. It could serve as an intermediate in the synthesis of new antipsychotic drugs that are more effective or have fewer side effects .

Serotonergic and Dopaminergic Receptor Affinity

Compounds with an isoxazole ring have shown affinity for serotonergic and dopaminergic receptors, which are targets for drugs treating various psychiatric disorders . The compound could be modified to enhance its affinity for these receptors, leading to new treatments for conditions like depression and schizophrenia.

Antiviral Agents

Nucleoside and nucleotide analogues are important in the treatment of viral diseases. The compound could be used to create modified nucleosides with potential antiviral activities, especially against diseases like HIV, HBV, and HCV .

Metabolic Regulation

The compound could be investigated for its potential effects on metabolic pathways. For example, AICAR is a nucleoside that activates AMPK, leading to a cascade of metabolic events. Derivatives of the compound could be synthesized to study their impact on metabolic regulation and potential anti-diabetic effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4S2/c1-12-8-4-6(10)7(11-18(3,14)15)5-9(8)13(2)19(12,16)17/h4-5,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYNWTJNHUQYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NS(=O)(=O)C)F)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)

![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)

![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)

![N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B2968837.png)

![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)